

3-(Trifluoromethyl)phenylacetone: A Comprehensive Technical Guide for Organic Synthesis

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Compound of Interest

Compound Name: 3-(Trifluoromethyl)phenylacetone

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of **3-(Trifluoromethyl)phenylacetone** as a pivotal building block in modern organic synthesis. The presence of the trifluoromethyl group imparts unique electronic properties, enhancing the metabolic stability and lipophilicity of target molecules, making this ketone a valuable precursor in the synthesis of pharmacologically active compounds.[1][2][3] This guide provides a detailed overview of its properties, key synthetic applications with experimental protocols, and the significance of the trifluoromethylphenyl moiety in medicinal chemistry.

Physicochemical and Spectroscopic Data

3-(Trifluoromethyl)phenylacetone is a clear, yellow liquid at room temperature.[4] Its key physical and spectroscopic properties are summarized in the tables below for easy reference.

Table 1: Physical and Chemical Properties

Property	Value	Reference(s)
CAS Number	21906-39-8	[4]
Molecular Formula	C ₁₀ H ₉ F ₃ O	[4]
Molecular Weight	202.17 g/mol	[4]
Appearance	Clear yellow liquid	[4]
Boiling Point	89-90 °C at 0.5 mmHg	[4]
Density	1.204 g/mL at 25 °C	[4]
Refractive Index (n _{20/D})	1.457	[4]
Flash Point	192 °F (89 °C)	[4]

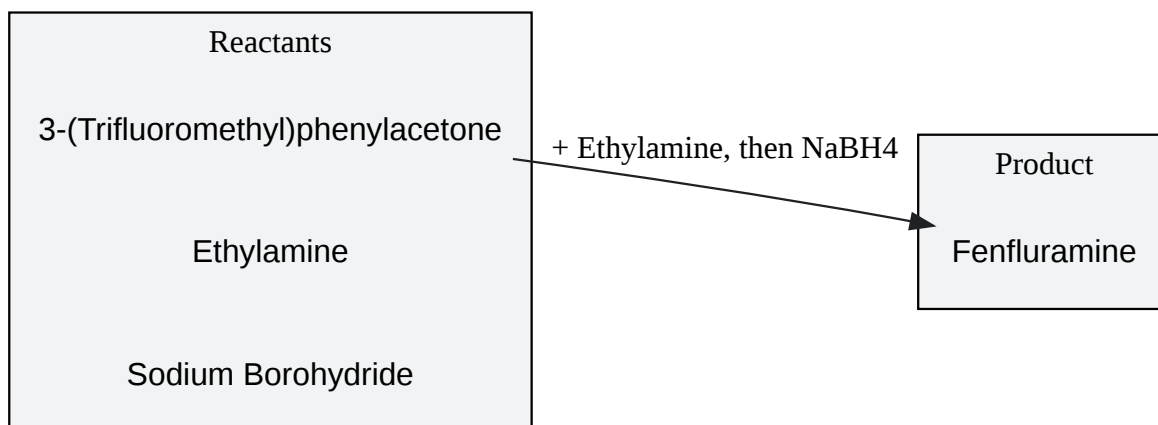
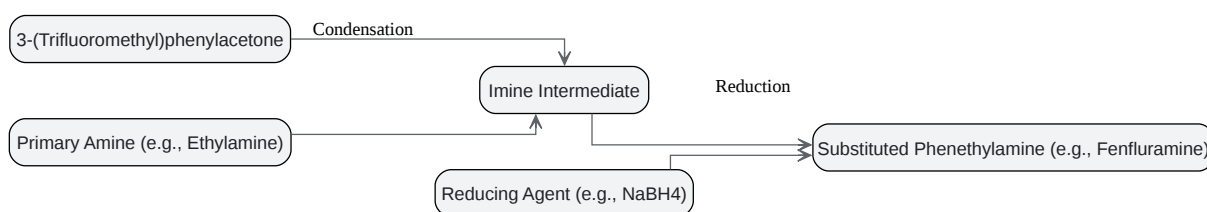
Table 2: Spectroscopic Data

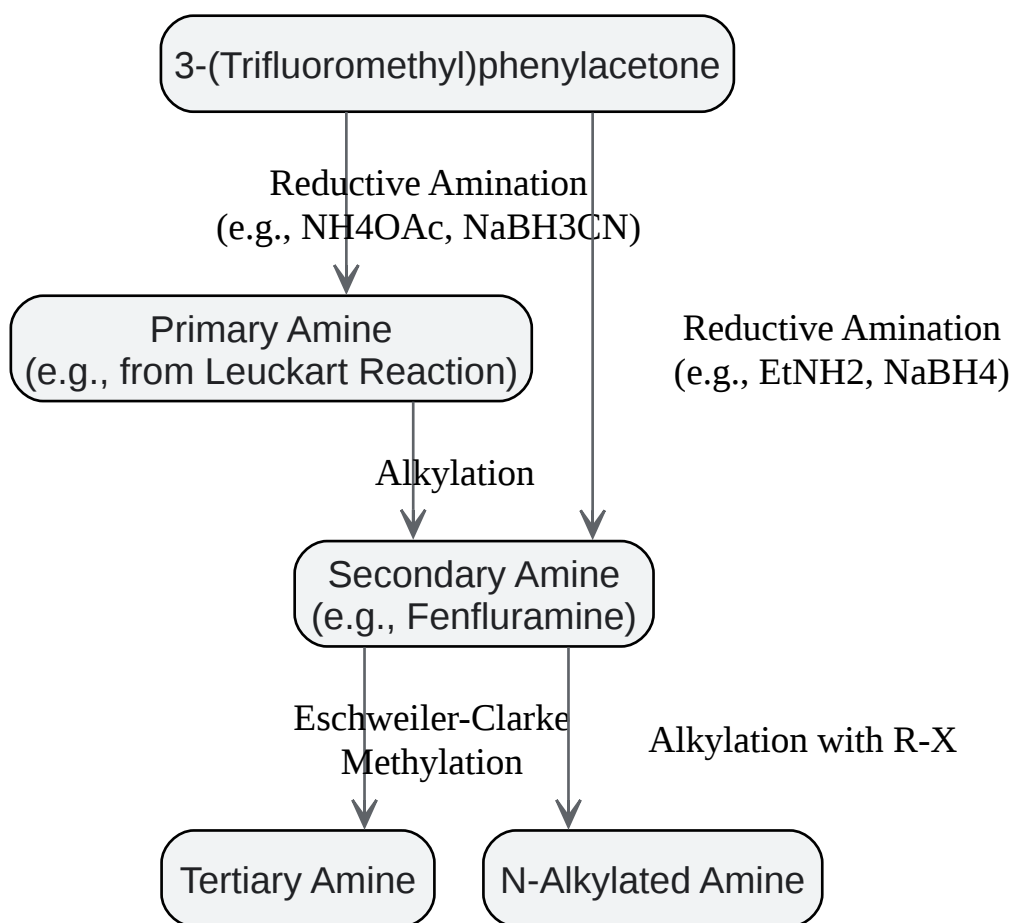
Spectrum Type	Key Peaks/Signals	Reference(s)
¹ H NMR (400 MHz, CDCl ₃)	δ (ppm): 2.22 (s, 3H), 3.84 (s, 2H), 7.45-7.55 (m, 4H)	[5]
¹³ C NMR (100 MHz, CDCl ₃)	δ (ppm): 29.2, 50.1, 123.9 (q, J=3.8 Hz), 124.2 (q, J=272.5 Hz), 125.7 (q, J=3.8 Hz), 129.2, 130.9 (q, J=32.2 Hz), 132.8, 135.2, 205.2	[2][3]
Infrared (IR)	ν (cm ⁻¹): 1725 (C=O), 1330 (C-F), 1160 (C-F), 1120 (C-F)	[6]
Mass Spectrometry (MS)	m/z: 202 (M ⁺), 159, 145, 115, 91	[1]

Core Application: Reductive Amination in Pharmaceutical Synthesis

The primary synthetic utility of **3-(trifluoromethyl)phenylacetone** lies in its role as a precursor for the synthesis of substituted phenethylamines, a scaffold present in numerous pharmaceutical agents. The most prominent application is in the synthesis of Fenfluramine, an appetite suppressant that has also found new life in the treatment of rare forms of epilepsy.[7]

The general workflow for this transformation involves the formation of an imine intermediate with a primary amine, followed by in-situ reduction to the corresponding secondary amine.





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